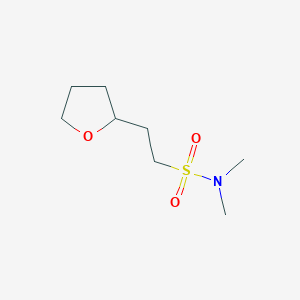![molecular formula C13H16F2N2O2 B7582894 (6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFMO and is a morpholine derivative that has been extensively studied for its anti-tumor properties.
科学研究应用
DFMO has been extensively studied for its anti-tumor properties. It has been shown to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with the development of various types of cancer. DFMO has been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and melanoma.
作用机制
DFMO inhibits ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, DFMO reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to the inhibition of cell growth and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
DFMO has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of polyamines in various tissues, including the liver, brain, and prostate. DFMO has also been shown to reduce the levels of nitric oxide, which is involved in various physiological processes, including the regulation of blood pressure and the immune response.
实验室实验的优点和局限性
DFMO has several advantages for lab experiments. It is a well-characterized compound that is readily available, making it easy to obtain for research purposes. DFMO is also stable under normal laboratory conditions, making it easy to handle and store. However, DFMO has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. DFMO is also expensive, which can limit its use in some research projects.
未来方向
DFMO has several potential future directions in various fields. In the field of oncology, DFMO has the potential to be used as a chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, DFMO has been shown to have potential applications in the treatment of parasitic infections such as African sleeping sickness. Further research is needed to explore the potential applications of DFMO in these fields.
Conclusion
In conclusion, DFMO is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMO has been extensively studied for its anti-tumor properties and has shown promise as a potential chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases and parasitic infections. Further research is needed to explore the potential applications of DFMO in these fields.
合成方法
DFMO can be synthesized using various methods, including the reaction of 2,4-difluorobenzylamine with 6-methylmorpholine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields DFMO as a white crystalline solid with a melting point of 104-106°C.
属性
IUPAC Name |
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-5-17(7-12(19-8)13(16)18)6-9-2-3-10(14)4-11(9)15/h2-4,8,12H,5-7H2,1H3,(H2,16,18)/t8-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNCJATOHKUEZ-SZSXPDSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
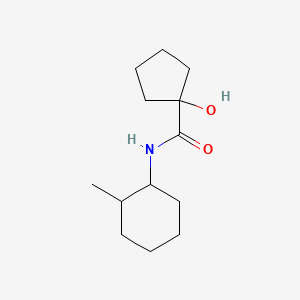
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
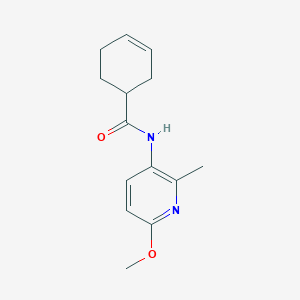
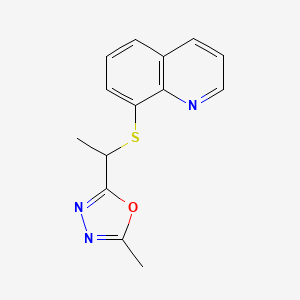
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)
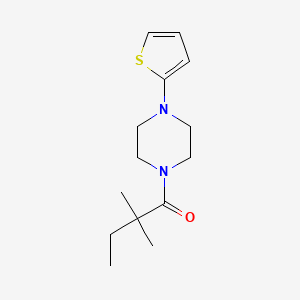

![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)
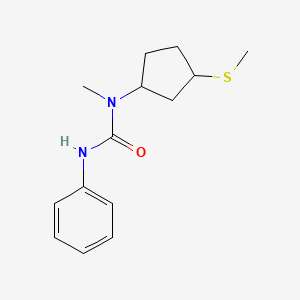
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
